10-PAHSA is a member of the recently discovered class of lipids called branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) []. Specifically, it is a regioisomer of palmitic acid esters of hydroxy stearic acids (PAHSAs) []. PAHSAs, including 10-PAHSA, are considered lipokines, signaling molecules produced and released by adipose tissue []. These lipids are found endogenously in mammals, circulating at nanomolar concentrations in mice and humans [].
10-PAHSA and other PAHSAs have garnered significant research interest due to their potential anti-inflammatory [, , ] and antidiabetic effects [, ]. They are being investigated for their ability to regulate glucose metabolism [, , , ], improve insulin sensitivity [, ], protect against colitis [], and potentially treat metabolic diseases such as type 2 diabetes [, ].
10-Pahsa is primarily derived from plant sources and is synthesized in various biological systems, including adipose tissue. It belongs to the broader category of hydroxy fatty acids, which are known for their diverse biological activities. The classification of 10-Pahsa can be summarized as follows:
The synthesis of 10-Pahsa can be achieved through several methods, including enzymatic processes and chemical synthesis. A notable approach involves the use of recombinant enzymes that facilitate the esterification of hydroxy fatty acids with fatty acids derived from triglycerides.
The molecular structure of 10-Pahsa features a long hydrocarbon chain with a hydroxyl group attached to one end.
10-Pahsa participates in various chemical reactions typical for fatty acids and esters:
These reactions are crucial for understanding its metabolic pathways and potential applications in biochemistry.
The mechanism of action for 10-Pahsa primarily revolves around its interaction with specific receptors involved in metabolic regulation:
Relevant data regarding its physical characteristics indicate that it can be stored under controlled conditions to maintain stability.
10-Pahsa has several applications in scientific research:
Research continues to uncover new applications for 10-Pahsa, particularly in understanding its role in health and disease management.
The discovery of branched fatty acid esters of hydroxy fatty acids (FAHFAs) in 2014 marked a paradigm shift in bioactive lipid research. These endogenous mammalian lipids were first identified through lipidomic analysis of adipose tissue from insulin-sensitive transgenic mice overexpressing glucose transporter 4 (GLUT4) in adipocytes. Compared to wild-type controls, these models exhibited dramatically elevated levels of numerous FAHFA families, suggesting a potential link to metabolic health [6]. The term FAHFAs encompasses a vast lipid class characterized by an ester bond (estolide linkage) between a fatty acid (FA) and a hydroxy fatty acid (HFA), forming a branched alkyl chain [2] [6].
FAHFAs are systematically classified into distinct superfamilies based on the position of the ester bond relative to the HFA backbone:
This classification highlights the structural and functional diversity within the FAHFA lipid class, with branched-chain FAHFAs like PAHSAs emerging as key regulators of mammalian metabolism and inflammation.
Table 1: Major FAHFA Superfamilies and Their Characteristics
Superfamily | Ester Bond Position | Primary Function | Key Examples | Primary Location |
---|---|---|---|---|
Branched-Chain | Internal (e.g., 5,9,10) | Metabolic & inflammatory regulation | PAHSA, PAHPA, OAHSA, SAHSA | Adipose tissue, serum, various organs |
ω-FAHFA (OAHFA) | Terminal (ω) | Biosurfactant, Barrier function | OAHFA 50:1, OAHFA 52:2 | Tear film, skin, vernix caseosa, semen |
Ornithine-FAHFA | Varies | Bacterial membrane permeability barrier | Serratia ornithine lipid | Bacterial membranes |
The structural complexity of FAHFAs arises from three key variables: the chain length and saturation of the FA and HFA components, the position of the ester bond (regioisomerism), and the stereochemistry (R/S configuration) at the branching carbon. This generates immense diversity, with over 1000 theoretical structures in mammals [6] [9]. Within a single family like PAHSA (C16:0 FA esterified to C18:0 HFA), the position of the ester bond on the HFA backbone defines distinct regioisomers (e.g., 5-PAHSA, 9-PAHSA, 10-PAHSA, 12-PAHSA, 13-PAHSA). This positional isomerism critically determines bioactivity, metabolic stability, and receptor interactions [2] [3] [6].
Table 2: Distribution and Properties of Key PAHSA Regioisomers
Regioisomer | Relative Abundance (Adipose Tissue) | Key Documented Biological Activities | Receptor Activation (GPR40/FFAR1) | Anti-inflammatory Activity |
---|---|---|---|---|
5-PAHSA | High | ↑ Insulin-stimulated glucose uptake (Adipocytes), ↑ Systemic insulin sensitivity | Moderate | Yes |
9-PAHSA | High | ↑ GSIS (β-cells), ↑ Systemic insulin sensitivity, ↓ Adipose inflammation | Strong | Yes |
10-PAHSA | Moderate/Lower | Distinct profile (less potent in GSIS), Potential unique anti-inflammatory role | Weak/Negligible | Yes (Specific pathways?) |
12/13-PAHSA | Lower | Less characterized, potential overlap with 9-PAHSA | Variable | Yes |
Branched-chain FAHFAs, including the PAHSA isomers, function as potent anti-inflammatory and anti-diabetic (insulin-sensitizing) lipokines. Their levels correlate positively with metabolic health in both mice and humans. Insulin-sensitive individuals exhibit higher adipose tissue and serum PAHSA levels compared to insulin-resistant individuals, suggesting a protective physiological role [6] [8] [9].
Inflammatory Regulation: Multiple FAHFA families, including PAHSAs, possess anti-inflammatory properties:
The discovery of FAHFA-TGs as a major storage pool and the dynamic regulation of free FAHFA levels via lipolysis integrate FAHFAs into fundamental metabolic processes, positioning them as both signaling molecules and metabolic substrates relevant to maintaining energy homeostasis and reducing inflammation.
Table 3: Documented Biological Activities of Select PAHSA Regioisomers
Biological Process | 5-PAHSA | 9-PAHSA | 10-PAHSA | References |
---|---|---|---|---|
↑ Glucose-Stimulated Insulin Secretion | + | +++ | +/Weak | [3] [9] |
↑ Insulin-Stimulated Glucose Uptake | +++ | ++ | ? | [3] [4] |
Activation of GPR40 (FFAR1) | ++ | +++ | +/Weak | [3] [9] |
↓ LPS-Induced Cytokines (TNF-α, IL-6) | +++ | +++ | +++ | [3] [9] |
↓ Adipose Tissue Inflammation (in vivo) | ++ | +++ | ? | [6] [9] |
Incorporation into FAHFA-TGs | Yes | Yes | Yes | [4] [8] |
Release via Lipolysis (ATGL/HSL) | Yes | Yes | Yes | [4] [8] |
Key: +++ = Strong effect, ++ = Moderate effect, + = Weak effect, ? = Insufficient data or not clearly established
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3